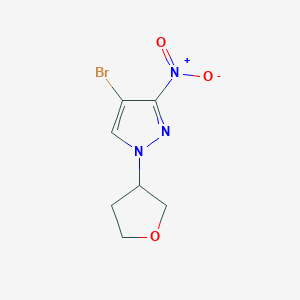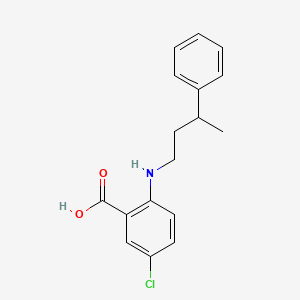![molecular formula C12H20N4 B7570509 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects in different studies.
Mecanismo De Acción
The mechanism of action of 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine involves its ability to selectively inhibit the reuptake of serotonin. Serotonin is a neurotransmitter that is involved in the regulation of mood, emotions, and behavior. When serotonin is released from neurons, it binds to receptors on other neurons, thereby transmitting signals. After the signal is transmitted, serotonin is taken back up by the neurons that released it. This process is called reuptake. 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine inhibits the reuptake of serotonin, which means that more serotonin is available to bind to receptors on other neurons. This leads to an increase in serotonin levels in the brain, which may help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been found to exhibit various biochemical and physiological effects in different studies. As mentioned earlier, 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine acts as a selective serotonin reuptake inhibitor, which means it can increase the levels of serotonin in the brain. In addition to this, 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This suggests that 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine may have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine in lab experiments is its high purity. The synthesis method of 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been reported to yield high purity 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine, which is important for conducting accurate experiments. Another advantage of using 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine is its selective serotonin reuptake inhibition properties, which make it a useful tool for studying the role of serotonin in various biological processes.
One of the limitations of using 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine in lab experiments is its potential toxicity. While 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been found to be relatively safe in animal studies, its toxicity in humans is not yet fully understood. Another limitation of using 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine is its potential off-target effects. 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine may interact with other proteins or receptors in the brain, which may lead to unintended effects.
Direcciones Futuras
There are several future directions for research on 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine. One area of research is in the development of more selective and potent serotonin reuptake inhibitors. 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been found to be relatively selective for serotonin reuptake inhibition, but there is still room for improvement. Another area of research is in the development of new therapeutic applications for 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine. While 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has shown promise in the treatment of neurological disorders and inflammation, there may be other diseases or conditions for which it could be useful. Finally, more research is needed to understand the potential toxicity of 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine in humans and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine involves the reaction of 2-amino-5-methylpyrimidine with 1-(4-chlorobutyl)-4-piperidinol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to form 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine. This synthesis method has been reported in several studies and has been found to yield high purity 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine.
Aplicaciones Científicas De Investigación
1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, emotions, and behavior. By increasing the levels of serotonin, 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine may help alleviate the symptoms of these disorders.
In addition to its potential use in neurological disorders, 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has also been studied for its anti-inflammatory properties. Inflammation is a key factor in the development of various diseases such as cancer, cardiovascular diseases, and autoimmune disorders. 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that 1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine may have potential therapeutic applications in the treatment of these diseases.
Propiedades
IUPAC Name |
1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9-7-14-12(15-8-9)16-5-3-11(4-6-16)10(2)13/h7-8,10-11H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHNHOSVRRLLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)

![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

